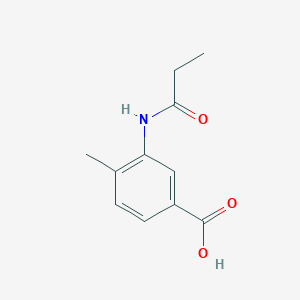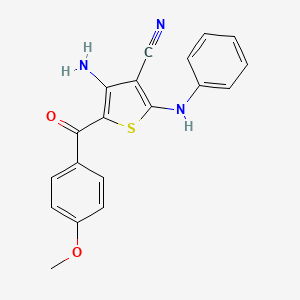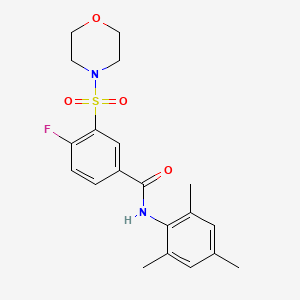
4-methyl-3-(propionylamino)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-methyl-3-(propionylamino)benzoic acid, also known as MPPB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. This compound belongs to the class of nonsteroidal anti-inflammatory drugs (NSAIDs) and has been studied extensively for its ability to modulate the immune response. In
Mechanism of Action
The mechanism of action of 4-methyl-3-(propionylamino)benzoic acid is not fully understood, but it is believed to act through the inhibition of cyclooxygenase-2 (COX-2) and the modulation of the immune response. COX-2 is an enzyme that is involved in the production of pro-inflammatory prostaglandins. By inhibiting COX-2, 4-methyl-3-(propionylamino)benzoic acid can reduce the production of pro-inflammatory prostaglandins, which can lead to a reduction in inflammation. Additionally, 4-methyl-3-(propionylamino)benzoic acid has been shown to modulate the immune response by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-1β.
Biochemical and Physiological Effects:
4-methyl-3-(propionylamino)benzoic acid has been shown to have a number of biochemical and physiological effects. In addition to its anti-inflammatory properties, 4-methyl-3-(propionylamino)benzoic acid has been shown to have antioxidant properties. Studies have shown that 4-methyl-3-(propionylamino)benzoic acid can reduce oxidative stress and lipid peroxidation in various disease models. Additionally, 4-methyl-3-(propionylamino)benzoic acid has been shown to have neuroprotective properties in models of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease.
Advantages and Limitations for Lab Experiments
One of the advantages of using 4-methyl-3-(propionylamino)benzoic acid in lab experiments is its ability to modulate the immune response. This can be particularly useful in disease models where inflammation is a key factor. Additionally, 4-methyl-3-(propionylamino)benzoic acid has been shown to have a good safety profile in preclinical studies. However, one of the limitations of using 4-methyl-3-(propionylamino)benzoic acid in lab experiments is its limited solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.
Future Directions
There are a number of future directions for research on 4-methyl-3-(propionylamino)benzoic acid. One area of interest is its potential use in the treatment of neurodegenerative diseases. Studies have shown that 4-methyl-3-(propionylamino)benzoic acid has neuroprotective properties in models of Alzheimer's disease and Parkinson's disease, and further research is needed to determine its potential therapeutic use in humans. Additionally, 4-methyl-3-(propionylamino)benzoic acid has been shown to have anticancer properties in preclinical studies, and further research is needed to determine its potential use in cancer therapy. Finally, there is a need for further research on the mechanism of action of 4-methyl-3-(propionylamino)benzoic acid, particularly with regard to its modulation of the immune response.
Synthesis Methods
The synthesis of 4-methyl-3-(propionylamino)benzoic acid involves the reaction of 4-methyl-3-nitrobenzoic acid with propionyl chloride in the presence of anhydrous aluminum chloride. This reaction yields 4-methyl-3-(propionylamino)benzoic acid as a white crystalline solid with a melting point of 190-193°C.
Scientific Research Applications
4-methyl-3-(propionylamino)benzoic acid has been studied for its potential therapeutic properties in various disease models. One of the most extensively studied applications of 4-methyl-3-(propionylamino)benzoic acid is in the treatment of autoimmune diseases such as rheumatoid arthritis and multiple sclerosis. Studies have shown that 4-methyl-3-(propionylamino)benzoic acid can modulate the immune response by inhibiting the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β). Additionally, 4-methyl-3-(propionylamino)benzoic acid has been shown to reduce the severity of experimental autoimmune encephalomyelitis (EAE), a model of multiple sclerosis, by reducing the infiltration of inflammatory cells into the central nervous system.
properties
IUPAC Name |
4-methyl-3-(propanoylamino)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO3/c1-3-10(13)12-9-6-8(11(14)15)5-4-7(9)2/h4-6H,3H2,1-2H3,(H,12,13)(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZFFAVZVIXETGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=C(C=CC(=C1)C(=O)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-3-(propionylamino)benzoic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(4-methoxy-1-naphthyl)methyl]thiomorpholine](/img/structure/B5727750.png)

![1-isopropoxy-3-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B5727761.png)
![N'-[(4-fluorobenzoyl)oxy]-3-methylbenzenecarboximidamide](/img/structure/B5727766.png)
![methyl {5-[(3-ethoxybenzoyl)amino]-1,3,4-thiadiazol-2-yl}acetate](/img/structure/B5727768.png)

![4-fluoro-N-[4-(trifluoromethoxy)phenyl]benzenesulfonamide](/img/structure/B5727776.png)



![N-[4-(aminocarbonyl)phenyl]-2-chloro-4-methylbenzamide](/img/structure/B5727836.png)

![3-methyl-N-{[(3-methylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5727863.png)
![3-(difluoromethyl)-N-{4-methoxy-3-[(3-methyl-4-nitrophenoxy)methyl]benzylidene}-5-(methylthio)-4H-1,2,4-triazol-4-amine](/img/structure/B5727869.png)